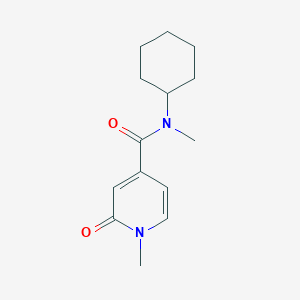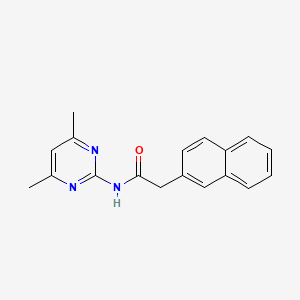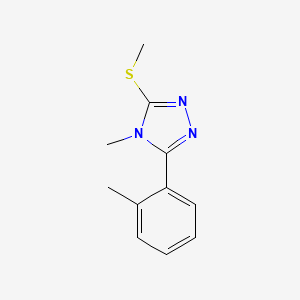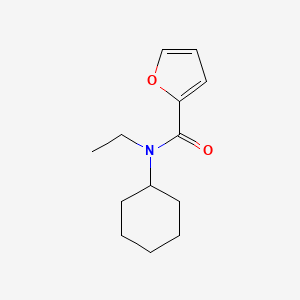
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 has attracted a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.
Mecanismo De Acción
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide specifically targets Pol I transcription by binding to the DNA template strand of the Pol I transcription complex. This results in the inhibition of Pol I transcription and the downregulation of ribosomal RNA (rRNA) synthesis, which is necessary for cancer cell growth and proliferation. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to downregulate rRNA synthesis, which is necessary for cancer cell growth and proliferation. In addition, N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its specificity for Pol I transcription, which allows for the selective targeting of cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to have minimal toxicity in normal cells, which is important for the development of cancer therapeutic agents. One limitation of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide research include the development of more efficient synthesis methods, optimization of dosing and administration, combination with other cancer therapeutic agents, and identification of biomarkers for personalized cancer therapies.
Métodos De Síntesis
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is synthesized by reacting cyclohexylamine with 2-bromo-N,N-dimethylacetamide, followed by a reaction with 4-cyano-2-pyridone. The resulting product is then purified by column chromatography. The yield of the synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have an upregulated Pol I transcription, which is commonly found in many types of cancer. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been tested in preclinical models and has shown promising results in inhibiting cancer growth and inducing cancer cell death.
Propiedades
IUPAC Name |
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-9-8-11(10-13(15)17)14(18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBQVJBKCYWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)



![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)